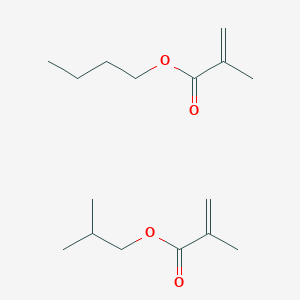
CID 156593711
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium tetraboron heptaoxide, with the chemical formula B4CaO7, is a compound that combines calcium and boron in a unique structure. This compound is known for its stability and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium tetraboron heptaoxide can be synthesized through the reaction of calcium oxide with boric acid under controlled conditions. The reaction typically involves heating the reactants to a high temperature to facilitate the formation of the desired compound.
Industrial Production Methods: In industrial settings, calcium tetraboron heptaoxide is produced by mixing calcium carbonate with boric acid and heating the mixture in a furnace. The reaction is carried out at temperatures ranging from 800°C to 1000°C to ensure complete conversion to calcium tetraboron heptaoxide.
Types of Reactions:
Oxidation: Calcium tetraboron heptaoxide can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, often involving the use of reducing agents like hydrogen gas.
Substitution: Calcium tetraboron heptaoxide can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Substitution Reagents: Various metal salts and acids.
Major Products Formed:
Oxidation: Formation of higher oxidation state borates.
Reduction: Formation of lower oxidation state borates or elemental boron.
Substitution: Formation of new borate compounds with different metal ions.
Wissenschaftliche Forschungsanwendungen
Calcium tetraboron heptaoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in bone health due to its calcium content.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of glass and ceramics, where it acts as a flux to lower melting points and improve material properties.
Wirkmechanismus
The mechanism by which calcium tetraboron heptaoxide exerts its effects involves its interaction with various molecular targets. In biological systems, the calcium component plays a crucial role in cellular signaling pathways, while the boron component can influence enzyme activity and metabolic processes. The compound’s ability to release calcium ions makes it valuable in applications related to bone health and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Boric Acid (H3BO3): A simpler boron compound with different properties and applications.
Diboron Trioxide (B2O3): Another boron oxide with distinct chemical behavior.
Disodium Tetraborate (Na2B4O7):
Uniqueness of Calcium Tetraboron Heptaoxide: Calcium tetraboron heptaoxide stands out due to its unique combination of calcium and boron, providing a balance of properties from both elements. Its stability and versatility make it suitable for a wide range of applications, from industrial processes to scientific research.
Eigenschaften
Molekularformel |
BCaH2O |
|---|---|
Molekulargewicht |
68.91 g/mol |
InChI |
InChI=1S/B.Ca.H2O/h;;1H2 |
InChI-Schlüssel |
XBZGYYDXLMSJHE-UHFFFAOYSA-N |
Kanonische SMILES |
[B].O.[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)




![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)

![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)


